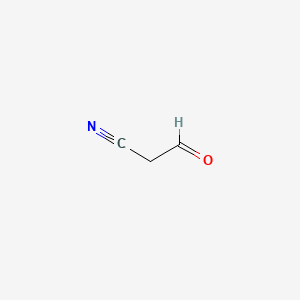

3-Oxopropanenitrile

説明

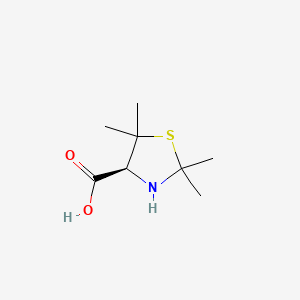

3-Oxopropanenitrile, also known as cyanoacetaldehyde, is a chemical compound with the molecular formula C3H3NO . It has an average mass of 69.062 Da and a monoisotopic mass of 69.021461 Da .

Synthesis Analysis

One of the synthesis methods for 3-Oxopropanenitrile involves the enzymatic reduction of 3-cyclopentyl-3-oxopropanenitrile with a yeast short-chain dehydrogenase (YMR226C). This results in the formation of the hydroxylated fragment in 89% yield and >99% ee .Molecular Structure Analysis

The molecular structure of 3-Oxopropanenitrile consists of 3 carbon atoms, 3 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom .Chemical Reactions Analysis

A new three-component reaction of 3-oxo-3-arylpropanenitriles with arylsulfonyl hydrazides has been established. This results in the synthesis of 3-aryl-4-(arylthio)-1H-pyrazol-5-amines by sequential cyclization and sulfenylation reactions under the action of NIS .Physical And Chemical Properties Analysis

3-Oxopropanenitrile has a density of 1.0±0.1 g/cm3, a boiling point of 166.2±23.0 °C at 760 mmHg, and a vapour pressure of 1.8±0.3 mmHg at 25°C . It has a molar refractivity of 16.0±0.3 cm3, a polar surface area of 41 Å2, and a molar volume of 68.8±3.0 cm3 .科学的研究の応用

Production of Bis-Heterocycles

3-Oxopropanenitrile has been used in the synthesis of bis-heterocycles . These compounds have received a great deal of attention due to their potential applications in various fields .

Synthesis of Thieno[2,3-b]Thiophene Derivatives

3-Oxopropanenitrile has been used in the synthesis of thieno[2,3-b]thiophene derivatives . These compounds have been developed for different purposes in the pharmaceutical field and have been tested as potential antitumor, antiviral and antibiotic, antiglaucoma drugs, or as inhibitors of platelet aggregation .

Applications in Optical and Electronic Systems

Thienothiophenes, which can be synthesized using 3-Oxopropanenitrile, have potential applications in a wide variety of optical and electronic systems . This includes their use in the development of new materials for optoelectronic devices .

将来の方向性

Biocatalysis offers mild, highly selective, and environmentally benign synthetic strategies for the production of pharmaceuticals in a sustainable fashion . The enzymatic reduction of 3-cyclopentyl-3-oxopropanenitrile is one such example . With many enzyme classes being uncharted with regards to the synthesis of anti-viral agents, there is still a large unopened toolbox waiting to be unlocked .

特性

IUPAC Name |

3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO/c4-2-1-3-5/h3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMOYIXZGHJMNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210639 | |

| Record name | Cyanoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxopropanenitrile | |

CAS RN |

6162-76-1 | |

| Record name | Cyanoacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006162761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 3-Oxopropanenitrile?

A1: 3-Oxopropanenitrile has a molecular formula of C3H3NO and a molecular weight of 69.06 g/mol.

Q2: How can 3-Oxopropanenitrile be spectroscopically characterized?

A2: 3-Oxopropanenitrile can be characterized using various spectroscopic techniques, including:

Q3: What are some common synthetic routes to 3-Oxopropanenitrile derivatives?

A3: 3-Oxopropanenitriles can be synthesized via various methods, including:* Electrophilic Cyanoacetylation of Heterocycles: This approach employs mixed anhydrides (acetic or trifluoroacetic anhydride with cyanoacetic acid) in the presence of a catalyst like Mg(ClO4)2·2H2O. []* Blaise Reaction: This zinc-mediated condensation of 3-oxopropanenitriles with ethyl bromoacetate allows for the synthesis of 3,5-dioxopentanoates and 3-amino-5-oxopent-3-enoates. []

Q4: How does 3-Oxopropanenitrile react with conjugated esters and amides?

A4: In the presence of manganese(III) acetate, 3-Oxopropanenitriles undergo radical cyclization reactions with conjugated esters and amides to yield ethyl 4-cyano-2,3-dihydrofuran-3-carboxylates and 4-cyano-2,3-dihydrofuran-3-carboxamides, respectively. This reaction demonstrates enhanced efficiency when thienyl groups replace phenyl substituents in the esters and amides. []

Q5: Can 3-Oxopropanenitriles be used in multicomponent reactions?

A5: Yes, 3-Oxopropanenitriles are valuable substrates for multicomponent reactions (MCRs). For instance, they participate in a one-pot, four-component reaction with aromatic aldehydes, cycloalkanones, and ammonium acetate, ultimately yielding indole–cycloalkyl[b]pyridine-3-carbonitrile hybrids. This transformation proceeds through a six-step tandem process involving Knoevenagel condensation, nucleophilic addition, Michael addition, N-cyclization, elimination, and air oxidation. []

Q6: How does cerium(IV) ammonium nitrate (CAN) mediate reactions involving 3-Oxopropanenitriles?

A6: CAN facilitates the radical cyclization of 3-Oxopropanenitriles with alkenes, leading to the formation of 4,5-dihydrofurans. When compared to manganese(III) acetate, the CAN/THF system demonstrates superior efficiency in these radical cyclizations. [] Notably, this approach also proves effective in regioselective radical addition reactions of 3-Oxopropanenitriles with terminal dienes, primarily targeting the terminal double bond and producing 5-ethenyl-4,5-dihydrofuran-3-carbonitriles. []

Q7: What heterocycles can be synthesized using 3-Oxopropanenitrile as a building block?

A7: 3-Oxopropanenitrile serves as a versatile precursor for various heterocyclic compounds, including:

- Furan Derivatives: Achieved through radical cyclizations with alkenes or terminal dienes, mediated by reagents like CAN or manganese(III) acetate. [, ]

- Pyrrole-Linked Benzo[f]chromenes: Synthesized via a regioselective three-component reaction involving β-naphthol, 3-Oxopropanenitrile derivatives, and aromatic aldehydes, often catalyzed by triethylamine. []

- Indole-based Heterocycles: 3-(1H-Indol-3-yl)-3-oxopropanenitrile serves as a key intermediate for synthesizing various indole-containing heterocycles, often exploiting its reactivity towards cyclization and condensation reactions. []

Q8: How do structural modifications of 3-Oxopropanenitrile derivatives influence their biological activity?

A8: Structural modifications on the 3-Oxopropanenitrile scaffold significantly impact its biological activity. For example, introducing a thienyl group instead of a phenyl group in conjugated esters and amides used in radical cyclization reactions leads to increased yields of the desired 2,3-dihydrofurans. [] Additionally, incorporating specific substituents and pharmacophores can modulate the compound's interactions with biological targets, affecting its potency and selectivity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-{5,6-Dideoxy-6-[hydroxy(phosphonooxy)phosphoryl]hexofuranosyl}-9H-purin-6-amine](/img/structure/B1221524.png)

![2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-(trifluoromethyl)imidazol-4-ol](/img/structure/B1221532.png)

![(4Ar,10bS)-10-methoxy-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridine;hydrochloride](/img/structure/B1221536.png)

![7-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-oxoethyl]amino]-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid ethyl ester](/img/structure/B1221538.png)

![N-[1-(2-methylpropyl)-3-pyrazolo[3,4-b]quinolinyl]benzenesulfonamide](/img/structure/B1221541.png)

![(1R,5S,9R)-3,12-dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B1221545.png)